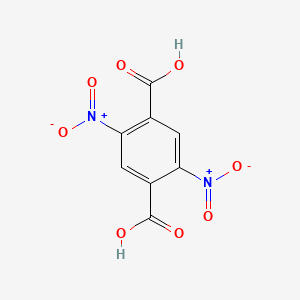

2,5-Dinitroterephthalic acid

Description

Properties

IUPAC Name |

2,5-dinitroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)4(8(13)14)2-6(3)10(17)18/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFZXBPNVPXWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570625 | |

| Record name | 2,5-Dinitrobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65109-45-7 | |

| Record name | 2,5-Dinitrobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Synthesis

2,5-Dinitroterephthalic acid holds a position of considerable importance within multiple domains of chemical research due to its unique combination of functional groups. In organic chemistry, the compound serves as a crucial precursor for synthesizing various functionalized aromatic compounds. Its nitro groups are key to its reactivity, enabling multiple chemical transformations.

One of the primary transformations is the reduction of the nitro groups to amino groups, which yields 2,5-diaminoterephthalic acid. This reduction is a common and vital step in the synthesis of more complex molecules. Additionally, the nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other functional groups under appropriate conditions. This versatility makes this compound a valuable building block in the synthesis of a wide range of organic molecules.

The synthesis of this compound itself is most commonly achieved through the direct nitration of terephthalic acid. This process typically involves using a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, generally between 60°C and 90°C, to ensure the desired dinitration at the 2 and 5 positions. The reaction time can vary from 6 to 12 hours. An alternative, though harsher, method involves a two-step nitration process at higher temperatures. researchgate.net

Role As a Key Intermediate in Multifunctional Compound Development

Direct Nitration of Terephthalic Acid Precursors

The direct nitration of terephthalic acid is the most common method for synthesizing this compound. This is achieved by treating terephthalic acid with a potent nitrating agent. The presence of two deactivating carboxyl groups on the aromatic ring makes the nitration of terephthalic acid a challenging process that requires harsh reaction conditions. researchgate.netgoogle.com

The most frequently employed nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The use of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid) has also been reported for this transformation, indicating the need for highly reactive nitrating systems. researchgate.net

A typical procedure involves the gradual addition of terephthalic acid to a pre-cooled mixture of concentrated nitric and sulfuric acids. researchgate.net The reaction is then heated to promote dinitration. researchgate.netresearchgate.net The use of a mixed acid system is crucial for generating a sufficiently high concentration of the nitronium ion to overcome the deactivating effect of the carboxylic acid groups.

Table 1: Exemplary Reagents for Direct Nitration of Terephthalic Acid

| Reagent | Function | Reference |

| Terephthalic acid | Starting material | |

| Concentrated Nitric Acid (HNO₃) | Source of nitronium ion | |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst and dehydrating agent | |

| Oleum | Potent sulfonating and dehydrating agent | researchgate.netgoogle.com |

This table is generated based on available data and is not exhaustive.

Temperature and reaction time are critical parameters that significantly influence the yield and isomeric distribution of the product. The dinitration of terephthalic acid is typically carried out at elevated temperatures, often in the range of 60°C to 140°C. researchgate.net

One approach involves a two-step temperature profile. Initially, the reaction is heated to a lower temperature (e.g., 90-100°C) for a few hours, followed by a prolonged period at a higher temperature (e.g., 70-80°C) for up to 12 hours or more to drive the reaction to completion and favor the formation of the 2,5-dinitro isomer. google.com For instance, one method describes heating the reaction mixture to 100°C for 12 hours to obtain the mono-nitrated product, which is then subjected to a second nitration at 140°C for another 12 hours to yield the dinitrated product. researchgate.net Another documented procedure maintains a controlled temperature between 60°C and 90°C for 6 to 12 hours. A different protocol specifies an initial reaction at 90°C for 3 hours, followed by 12 hours at 70°C.

Table 2: Reported Temperature and Time Profiles for this compound Synthesis

| Temperature Profile | Reaction Time | Reported Yield | Reference |

| 100°C (mononitration), then 140°C (dinitration) | 12 h, then 12 h | Not specified | researchgate.net |

| 60°C - 90°C | 6 - 12 h | Not specified | |

| 90°C, then 70°C | 3 h, then 12 h | 80.4% - 89.3% | |

| 100°C, then 80°C | 3 h, then 12 h | 87.3% | google.com |

Yields can vary based on specific conditions and purification methods.

The concentration and ratio of the acids in the nitrating mixture are crucial for maximizing the yield of the desired this compound while minimizing the formation of byproducts such as the mono-nitro derivative. Research indicates that specific mass ratios of terephthalic acid to sulfuric acid and nitric acid are optimal. For instance, a mass ratio of terephthalic acid: H₂SO₄: HNO₃ of 1:2.2–3.5:5–8 has been reported.

The concentration of the acids is also a key factor. Commonly used are 98% sulfuric acid and 68% nitric acid. google.com The use of highly concentrated acids ensures a sufficient concentration of the nitronium ion for effective dinitration.

Advanced Manufacturing Approaches

To address the challenges of scalability and process control in the synthesis of this compound, advanced manufacturing techniques are being explored.

Continuous flow reactors offer significant advantages for the industrial-scale synthesis of this compound. These systems allow for precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry. nih.gov The enhanced heat and mass transfer in microreactors can lead to improved reaction efficiency, higher yields, and better product quality. nih.govmdpi.com The ability to perform multi-step reactions in a continuous sequence without isolating intermediates can also streamline the manufacturing process. nih.gov While specific applications to this compound are still emerging, the principles of flow chemistry are well-suited to handle the energetic nature of nitration reactions, offering a safer and more reproducible manufacturing platform. nih.gov

Ensuring batch-to-batch consistency is a major challenge in the industrial production of fine chemicals. For the synthesis of this compound, strategies to enhance reproducibility focus on stringent control of reaction parameters. Automated systems for reagent addition, temperature regulation, and monitoring of reaction progress can minimize human error and ensure consistent product quality. mdpi.com The implementation of process analytical technology (PAT) can provide real-time data on critical process parameters, allowing for immediate adjustments and ensuring the reaction stays within the optimal operating window. Furthermore, the development of robust purification protocols, such as recrystallization from appropriate solvents like acetic acid or water, is essential for obtaining a final product with consistent purity.

Purification and Isolation Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. The primary techniques employed for this purpose are recrystallization and extraction.

Recrystallization Methodologies (e.g., utilizing specific solvent systems like acetic acid/water)

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For this compound, a common and effective solvent system is a mixture of acetic acid and water. The crude product is dissolved in a minimal amount of the hot solvent mixture, and as the solution cools slowly, the purified this compound crystallizes out, leaving impurities dissolved in the mother liquor.

Another reported method for purification involves recrystallization from hot water, which can be particularly effective for removing unreacted starting materials and some isomeric impurities. In some instances, acetone (B3395972) has also been suggested as a suitable solvent for the recrystallization process. researchgate.net The selection of the recrystallization solvent or solvent system depends on the specific impurities present in the crude product.

Table 1: Recrystallization Solvents for this compound

| Solvent System | Notes |

| Acetic Acid / Water | A commonly used mixed solvent system for effective purification. |

| Hot Water | Used for recrystallization to remove certain impurities. |

| Acetone | Suggested as a potential recrystallization solvent. researchgate.net |

Extraction Protocols from Reaction Mixtures

The initial step in isolating this compound from the reaction mixture typically involves quenching the reaction. This is commonly achieved by pouring the acidic reaction mixture into ice-water. researchgate.net This process causes the crude product to precipitate out of the solution. The solid precipitate is then collected by filtration.

Following precipitation and filtration, a more refined extraction protocol may be employed. This can involve neutralizing the acidic filtrate and then extracting the aqueous solution with a highly polar organic solvent, such as ethyl acetate. researchgate.net The this compound will preferentially dissolve in the organic layer, which can then be separated and the solvent evaporated to yield the purified product. This extraction step is particularly useful for recovering any product that did not precipitate or was lost during the initial filtration.

Table 2: Extraction Protocol Summary

| Step | Procedure | Purpose |

| 1. Quenching | The reaction mixture is poured into ice-water. | To stop the reaction and precipitate the crude product. researchgate.net |

| 2. Filtration | The precipitated solid is collected by filtration. | To separate the crude product from the reaction solution. |

| 3. Neutralization | The acidic filtrate is neutralized (e.g., to pH 7). | To prepare the aqueous layer for solvent extraction. researchgate.net |

| 4. Solvent Extraction | The neutralized aqueous solution is extracted with a polar solvent (e.g., ethyl acetate). | To recover dissolved product from the aqueous phase. researchgate.net |

| 5. Isolation | The organic solvent is evaporated. | To obtain the purified this compound. |

Mechanistic Investigations of Nitration Processes leading to this compound

The formation of this compound from terephthalic acid proceeds via an electrophilic aromatic substitution mechanism. This is a well-established reaction pathway in organic chemistry for the introduction of functional groups onto an aromatic ring.

The key electrophile in this reaction is the nitronium ion (NO₂⁺). This highly reactive species is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. quora.com Sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid, which then loses a molecule of water to form the nitronium ion. quora.com

The two carboxylic acid (-COOH) groups already present on the terephthalic acid ring are electron-withdrawing groups. numberanalytics.com Through both inductive and resonance effects, these groups decrease the electron density of the aromatic ring, making it less reactive towards electrophilic attack compared to benzene (B151609). numberanalytics.comwikipedia.org This deactivating effect necessitates the use of strong nitrating conditions (a mixture of concentrated nitric and sulfuric acids) and often elevated temperatures.

Crucially, the carboxylic acid groups are meta-directing substituents. numberanalytics.combritannica.com This means they direct the incoming electrophile (the nitronium ion) to the positions meta to themselves. In the case of terephthalic acid, the positions meta to the carboxyl group at carbon 1 are carbons 3 and 5, and the positions meta to the carboxyl group at carbon 4 are carbons 2 and 6. The substitution occurs at the 2 and 5 positions due to the combined directing effects of both carboxylic acid groups and steric considerations. The initial nitration to form 2-nitroterephthalic acid is followed by a second nitration at the 5-position to yield the final product, this compound. The presence of the first nitro group, also an electron-withdrawing group, further deactivates the ring, making the second nitration step more challenging than the first.

Chemical Transformations and Reactivity of 2,5 Dinitroterephthalic Acid

Reductive Transformations of Nitro Groups

The conversion of the nitro functionalities into amino groups is a pivotal transformation, as it converts the electron-withdrawing nitro groups into electron-donating and highly reactive amine groups. This process yields 2,5-Diaminoterephthalic acid (DATA), a valuable monomer for the synthesis of high-performance polymers and a key building block for porous materials like metal-organic frameworks (MOFs).

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. commonorganicchemistry.com This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst.

For the conversion of 2,5-Dinitroterephthalic acid to 2,5-Diaminoterephthalic acid, palladium on carbon (Pd/C) is a preferred and effective catalyst. commonorganicchemistry.com The reaction can be carried out using H₂ gas under pressure. Alternatively, catalytic transfer hydrogenation offers a convenient option where a hydrogen donor, such as ammonium (B1175870) formate, is used in place of gaseous hydrogen. chemicalbook.com Raney nickel is another effective catalyst for this transformation and is particularly useful for substrates where dehalogenation could be an unwanted side reaction. commonorganicchemistry.comwikipedia.org

| Catalyst | Hydrogen Source | Solvent | Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol / Acetic Acid | Room Temperature, 2-3 atm google.com | 2,5-Diaminoterephthalic acid |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol | Ball-milling, 90 min chemicalbook.com | 2,5-Diaminoterephthalic acid |

| Raney Nickel | H₂ gas | Ethanol / Water | Elevated Temperature & Pressure | 2,5-Diaminoterephthalic acid |

Beyond catalytic hydrogenation, several chemical reducing agents are effective for the transformation of this compound. These methods are often preferred when specific functional groups sensitive to hydrogenation are present in the molecule or when high-pressure equipment is not available.

Tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid, provides a mild and effective method for reducing aromatic nitro groups to amines. commonorganicchemistry.com Another common and cost-effective method is the use of a metal like iron (Fe) or zinc (Zn) powder in the presence of an acid. commonorganicchemistry.com For instance, the reduction using iron powder in hydrochloric acid proceeds efficiently, though it can present challenges in the post-reaction work-up due to the formation of iron sludge. google.com

| Reducing Agent | Acid/Solvent | Temperature | Reaction Time | Product | Yield |

| SnCl₂ | Conc. HCl | 90-100°C google.com | 3-6 hours google.com | 2,5-Diaminoterephthalic acid | High |

| Fe powder | HCl / Acetic Acid | 90-100°C google.com | 3-6 hours google.com | 2,5-Diaminoterephthalic acid | ~75% researchgate.net |

| Zn powder | Acetic Acid | Reflux | 2-4 hours | 2,5-Diaminoterephthalic acid | Moderate to High |

Achieving selective reduction of only one of the two nitro groups in this compound to yield 2-amino-5-nitroterephthalic acid is a significant synthetic challenge. The two nitro groups are in chemically equivalent positions, making them equally susceptible to reduction under most conditions. This symmetry means that most reduction methods will either reduce both groups or result in a mixture of the starting material, the desired mono-amino product, and the fully reduced di-amino product.

However, certain reagents are known to facilitate the selective mono-reduction of dinitroarenes. Reagents such as sodium sulfide (B99878) (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) can, under carefully controlled conditions, preferentially reduce one nitro group. commonorganicchemistry.comechemi.com The principle behind this selectivity often involves the least sterically hindered nitro group being reduced first. stackexchange.com In the case of this compound, the steric and electronic environments of the two nitro groups are identical, complicating this strategy. Therefore, achieving high yields of the mono-reduced product requires precise control over stoichiometry and reaction conditions, and often involves complex purification procedures to isolate the desired compound from the reaction mixture.

Nucleophilic Aromatic Substitution Reactions

The presence of two strongly electron-withdrawing nitro groups makes the aromatic ring of this compound highly electron-deficient. This electronic characteristic activates the ring towards nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comlibretexts.org In this reaction mechanism, a nucleophile attacks a carbon atom on the aromatic ring, leading to the displacement of a substituent, in this case, a nitro group, which can act as a leaving group in the form of a nitrite (B80452) ion. researchgate.net

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the remaining electron-withdrawing nitro group. In the second step, the leaving group (nitrite ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The activated nature of the this compound ring allows for reactions with a wide range of nucleophiles. Both aromatic and aliphatic nucleophiles can be used to displace the nitro groups, leading to a variety of substituted terephthalic acid derivatives.

For example, reaction with aliphatic amines such as methylamine (B109427) can lead to the formation of 2,5-bis(methylamino)terephthalic acid. Similarly, reaction with hydroxide (B78521) ions can displace the nitro groups to form 2,5-dihydroxyterephthalic acid, another important precursor for MOFs and polymers. youtube.comresearchgate.net The versatility of this reaction allows for the introduction of various functionalities, enabling the fine-tuning of the chemical and physical properties of the resulting molecules.

A significant application of the SₙAr reactivity of this compound is the synthesis of 2,5-dianilinoterephthalic acid. This reaction involves the use of aniline (B41778), an aromatic amine, as the nucleophile. The aniline molecules displace both nitro groups to form the corresponding di-substituted product. This derivative is a crucial intermediate in the synthesis of high-performance quinacridone (B94251) pigments. google.com

The reaction is typically carried out at elevated temperatures, often under pressure in an inert atmosphere to prevent oxidation. google.com The conditions must be carefully controlled to ensure the complete substitution of both nitro groups.

| Reactants | Nucleophile | Solvent | Temperature | Pressure | Product |

| This compound | Aniline | N/A or high-boiling solvent | 90 - 160°C google.com | 2 - 6 bar google.com | 2,5-Dianilinoterephthalic acid |

Reactivity of Carboxylic Acid Moieties

The chemical behavior of this compound is significantly influenced by its two carboxylic acid (-COOH) functional groups. These groups are the primary sites for reactions such as esterification and amidation, which allow for the derivatization of the molecule and its incorporation into larger polymeric structures.

The carboxylic acid groups of this compound can undergo esterification, a fundamental reaction for creating derivatives with modified solubility and reactivity. The most common method is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

The process involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed. masterorganicchemistry.com Given that this compound has two carboxylic acid groups, a double Fischer esterification can be performed to yield a diester. masterorganicchemistry.com

The general reaction is as follows: C₆H₂(NO₂)₂(COOH)₂ + 2 R-OH ⇌ C₆H₂(NO₂)₂(COOR)₂ + 2 H₂O (this compound + Alcohol ⇌ Dinitroterephthalate ester + Water)

This derivatization is crucial for synthesizing various functionalized aromatic compounds where the ester groups can be further modified or used to control the physical properties of the final product.

Table 1: Overview of Fischer Esterification for this compound

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Acyl Substitution (Fischer Esterification) masterorganicchemistry.com |

| Reactants | This compound, Alcohol (e.g., Methanol, Ethanol) |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) masterorganicchemistry.com |

| Products | 2,5-Dinitroterephthalate diester, Water masterorganicchemistry.com |

| Key Aspect | Equilibrium reaction; often driven forward by using excess alcohol. masterorganicchemistry.com |

The carboxylic acid moieties of this compound and its derivatives are key to the synthesis of polymers, particularly polyamides. Amidation involves the reaction of a carboxylic acid with an amine to form an amide bond (-CO-NH-). While direct amidation is possible, it typically requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, to facilitate the reaction under milder conditions.

In the context of polymeric materials, dicarboxylic acids like this compound are reacted with diamines in a polycondensation reaction to form polyamides. The resulting polymers feature repeating units linked by amide bonds. Research has highlighted the use of derivatives of terephthalic acid in creating advanced polymers. For instance, the reduced form, 2,5-diaminoterephthalic acid (DATPA), is a valuable monomer for producing polyesters and polyamides. researchgate.net The synthesis of DATPA starts from this compound, underscoring the latter's role as a critical precursor. researchgate.netgoogle.com

The formation of an amide linkage from a dicarboxylic acid derivative and a diamine is the fundamental step in synthesizing certain high-performance polymers. The presence of the nitro groups on the aromatic ring can also influence the properties of the resulting polymer, such as its thermal stability and electronic characteristics.

Table 2: Amidation for Polymer Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Acyl Substitution (Amidation) |

| Functional Groups | Carboxylic Acid (-COOH) on the terephthalic acid backbone and Amino (-NH₂) on a co-monomer. |

| Process | Polycondensation |

| Bond Formed | Amide Bond (-CO-NH-) |

| Application | Synthesis of polyamides and other functional polymers from terephthalic acid derivatives. researchgate.net |

Electronic Effects of Nitro Groups on Aromatic Ring Reactivity

The two nitro (-NO₂) groups attached to the aromatic ring of this compound have a profound impact on the molecule's reactivity, particularly towards electrophilic aromatic substitution. Nitro groups are powerful electron-withdrawing groups, exerting their influence through both inductive and resonance effects. libretexts.orgvedantu.com

Inductive Effect: The nitrogen atom in the nitro group carries a formal positive charge, and both oxygen atoms are highly electronegative. This creates a strong dipole that pulls electron density away from the benzene (B151609) ring through the sigma (σ) bond framework. libretexts.orgyoutube.com

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring, further withdrawing electron density. Resonance structures show that this effect places partial positive charges on the carbon atoms at the ortho and para positions relative to the nitro group. vedantu.comquora.com

These combined effects lead to several key consequences:

Deactivation of the Ring: By withdrawing electron density, the nitro groups make the aromatic ring significantly less nucleophilic and therefore less reactive towards incoming electrophiles. quora.comminia.edu.eg This deactivating effect is substantial, making electrophilic substitution reactions on nitro-substituted benzenes much slower than on benzene itself. youtube.comminia.edu.eg

Meta-Directing Influence: The deactivation is most pronounced at the ortho and para positions due to the positive charges induced by resonance. vedantu.com Consequently, the meta positions, while still deactivated, are relatively more electron-rich than the ortho and para positions. quora.com This directs incoming electrophiles to attack the meta positions. In this compound, the available positions (3 and 6) are meta to one nitro group and ortho/para to the other, leading to complex reactivity patterns governed by the strong deactivating nature of all substituents.

The carboxylic acid groups are also deactivating, electron-withdrawing groups that act as meta-directors. minia.edu.eg Therefore, with four electron-withdrawing groups already present, the aromatic ring of this compound is highly deactivated towards further electrophilic substitution.

| Directing Effect | Ortho and para positions are highly electron-deficient. | Incoming electrophiles are directed to the meta positions. vedantu.comyoutube.com |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 2,5-diaminoterephthalic acid |

| This compound |

| Sulfuric acid |

Advanced Applications and Derivatization in Materials Science and Coordination Chemistry

Precursors in Polymer Synthesis and Engineering

2,5-Dinitroterephthalic acid serves as a crucial starting material for the synthesis of specialized monomers that are subsequently used to build high-performance polymers. The transformation of its nitro groups into other functionalities, such as amino groups, opens up a wide array of possibilities for polymer design and engineering.

The reduction of this compound yields 2,5-diaminoterephthalic acid (DATA), a key monomer for creating advanced polyesters and polyamides. researchgate.netresearchgate.net The synthesis of DATA from terephthalic acid involves a two-step process: nitration to form this compound, followed by reduction of the nitro groups. smolecule.com This diamine monomer is particularly valuable in the production of ladder-type polyamides, which exhibit exceptional thermal stability and mechanical strength. researchmap.jp

The polymerization of 2,5-diaminoterephthalic acid derivatives can be achieved using methods like the Yamazaki-Higashi reaction or by using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (B95107) (THF). researchmap.jpncl.res.in These polyamides often display improved solubility and processability compared to their non-functionalized counterparts, making them suitable for applications requiring durable and flexible films. ncl.res.in The resulting polymers, such as those derived from the polycondensation of DATA with various diacids, possess properties that make them competitive with commercial polyamides like PA 6 and PA 6,6. aalto.fi

Table 1: Synthesis and Properties of Polyamides from 2,5-Diaminoterephthalic Acid

| Monomer | Polymerization Method | Key Properties of Resulting Polyamide | Applications |

| 2,5-Diaminoterephthalic acid (DATA) | Polycondensation | High thermal stability, mechanical strength, improved solubility | Engineering plastics, high-performance films |

| DATA derivatives with anthranilic acid ester and isatoic anhydride (B1165640) moieties | Base-catalyzed polymerization (e.g., LiHMDS) | Ladder-type structure, enhanced thermal and mechanical properties | Advanced materials with unique structural properties |

This table provides a summary of the use of 2,5-diaminoterephthalic acid in creating high-performance polyamides.

The ability to introduce functional groups onto the aromatic ring of terephthalic acid, starting with this compound, allows for the precise tailoring of polymer properties. By controlling the molecular weight distribution and incorporating specific functionalities, researchers can fine-tune characteristics like solubility, thermal stability, and mechanical performance. monash.eduethz.chrsc.org

For instance, the incorporation of flexible alkoxy chains into the polymer backbone can enhance processability and solubility in organic solvents. ncl.res.in This approach of "internal plasticization" allows for the creation of tough, transparent, and flexible polymer films from otherwise rigid and difficult-to-process aromatic polymers. ncl.res.in The development of such functionalized polymers is crucial for applications in areas like gas separation membranes and liquid crystal display alignment layers. ncl.res.in

Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The derivatives of this compound are instrumental in the construction of coordination polymers and metal-organic frameworks (MOFs). These crystalline porous materials are synthesized from metal ions or clusters connected by organic linkers.

The design of ligands derived from this compound is centered around the strategic placement of functional groups that can coordinate with metal centers. The reduction of the nitro groups to amino groups to form 2,5-diaminoterephthalic acid, or their substitution with hydroxyl groups to form 2,5-dihydroxyterephthalic acid, creates versatile linkers for MOF synthesis. The rigidity of the terephthalic acid backbone combined with the coordinating ability of the functional groups allows for the formation of robust and porous framework structures. The choice of functional group and metal ion dictates the resulting MOF's topology, porosity, and ultimately, its application.

2,5-Diaminoterephthalic acid (DATA or DABDC) is a highly effective linker for the synthesis of MOFs. smolecule.com The presence of both amino and carboxylic acid groups allows it to bind strongly with metal ions, creating stable and versatile frameworks. smolecule.com These MOFs have shown significant promise in various applications, including gas storage and separation, catalysis, and sensing. smolecule.com For example, manganese-based MOFs synthesized with DATA have demonstrated high CO₂ uptake capacity due to the presence of the primary amine groups. Furthermore, MOFs incorporating DATA have been explored for the fluorescent sensing of substances like free chlorine in water and for the analysis of small molecules via mass spectrometry. smolecule.com

Table 2: Applications of MOFs Based on 2,5-Diaminoterephthalic Acid

| MOF System | Application | Key Finding |

| Manganese-based MOF | Gas Adsorption (CO₂) | High uptake capacity due to primary amine groups. |

| General DATA-based MOFs | Fluorescent Sensing | Recognition of free chlorine in environmental water samples. smolecule.com |

| General DATA-based MOFs | Mass Spectrometry | Platform for analyte capture and ionization of small molecules. smolecule.com |

| DATA-based MOFs | Biosensing | Impedimetric aptasensing for the detection of cancer cells. smolecule.com |

This table highlights some of the key research applications of metal-organic frameworks constructed using 2,5-diaminoterephthalic acid as a linker.

2,5-Dihydroxyterephthalic acid (H₄DOBDC or DHTA) is a prominent ligand in the construction of a well-known class of MOFs, often referred to as M-MOF-74 or CPO-27 (where M can be various metals like Mg, Ni, Co, Zn). mdpi.commdpi.com These MOFs are characterized by a honeycomb-like structure with one-dimensional hexagonal channels. rsc.orgresearchgate.net

Mg-MOF-74, synthesized from magnesium nitrate (B79036) and 2,5-dihydroxyterephthalic acid, is particularly noted for its high CO₂ adsorption capacity. eeer.orgmdpi.com The synthesis is typically carried out via a solvothermal method. mdpi.com The open metal sites and the functionalized pores within the structure contribute to its strong affinity for CO₂ molecules. eeer.org

Similarly, copper-based MOFs synthesized with 2,5-dihydroxyterephthalic acid also exhibit a honeycomb-like structure and have been investigated for their CO₂ adsorption properties. rsc.org The synthesis conditions, such as the co-solvent used, can influence the crystallinity and textural properties of the final material. rsc.org The versatility of 2,5-dihydroxyterephthalic acid as a ligand allows for the creation of a wide range of isostructural MOFs with different metal centers, enabling the tuning of their properties for specific applications. mdpi.com

Table 3: Prominent MOFs Utilizing 2,5-Dihydroxyterephthalic Acid Ligand

| MOF Name | Metal Center | Key Structural Feature | Noteworthy Application/Property |

| Mg-MOF-74 (CPO-27-Mg) | Magnesium (Mg) | Honeycomb structure with 1D hexagonal channels. mdpi.comresearchgate.net | High CO₂ adsorption capacity. eeer.orgmdpi.com |

| Cu₂(dhtp) | Copper (Cu) | Honeycomb-like structure homologous to M₂(dhtp) series. rsc.org | CO₂ adsorption. rsc.org |

| M-MOF-74 (M = Mn, Co, Zn) | Manganese (Mn), Cobalt (Co), Zinc (Zn) | Isostructural with Mg-MOF-74. researchgate.net | Electrochromism, gas storage. researchgate.net |

This table summarizes key information about well-known Metal-Organic Frameworks synthesized using 2,5-dihydroxyterephthalic acid.

Strategies for Post-Synthetic Modification of Nitro-Functionalized MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these ligands is a key strategy for tuning the properties of MOFs. Introducing nitro groups, for instance by using this compound as a linker, provides a reactive handle for post-synthetic modification (PSM). PSM is a technique used to chemically modify MOFs after their initial synthesis, allowing for the introduction of new functionalities without altering the underlying framework structure. rsc.orgrsc.org

A primary and highly effective strategy for the PSM of nitro-functionalized MOFs is the reduction of the nitro groups (-NO₂) to primary amine groups (-NH₂). This transformation is pivotal as it converts the electron-withdrawing nature of the nitro group into an electron-donating and highly reactive amine group. This amine group can then serve as a versatile platform for a wide array of subsequent chemical reactions.

Common strategies for modifying the newly formed amine groups include:

Acylation: Reaction with anhydrides, such as maleic anhydride, to introduce new organic functionalities. rsc.org

Schiff Base Condensation: Reaction with aldehydes (e.g., salicylaldehyde, 2-pyridinecarboxaldehyde) to form imines, which can introduce new coordination sites or chromophores within the MOF structure. rsc.org

Anchoring of Metal Ions: The functional groups introduced via PSM can act as docking sites for metal ions. For instance, a new nitro-functionalized MOF was used as a platform to anchor Ag(I) ions, creating a catalyst for the cycloaddition of CO₂ with propargylic alcohols under mild conditions. acs.org

These modifications can fine-tune the MOF's properties, such as its thermal stability, porosity, and catalytic activity. rsc.orgrsc.org For example, studies on functionalized DUT-5 frameworks, a type of MOF, showed that while the introduction of nitro groups reduced the thermal stability compared to the unfunctionalized parent structure, subsequent modifications could be performed without significantly decreasing the material's porosity. rsc.org

| PSM Strategy | Typical Reagents/Conditions | Resulting Functionality | Potential Application |

| Nitro Group Reduction | Various reducing agents (e.g., SnCl₂, H₂/Pd) | Primary Amine (-NH₂) | Gateway for further functionalization |

| Amine Acylation | Maleic Anhydride | Carboxylic acid-functionalized amide | Altering surface properties, catalysis |

| Schiff Base Condensation | Salicylaldehyde, 2-Pyridinecarboxaldehyde | Imine linkage with aromatic rings | Gas sorption, sensing, catalysis |

| Metal Ion Anchoring | Ag(I) salts (on a related nitro-MOF) | Coordinated metal centers | Heterogeneous catalysis acs.org |

Intermediate in Quinacridone (B94251) Pigment Synthesis Pathways

Quinacridone and its derivatives are a family of high-performance organic pigments known for their exceptional lightfastness, thermal stability, and weather resistance. wikipedia.org this compound serves as a key precursor in a significant synthesis pathway for the parent quinacridone molecule.

The synthesis involves a two-step process starting from this compound:

Reductive Amination: The first step is the reaction of this compound with aniline (B41778). This reaction proceeds in the presence of a reducing agent, where the nitro groups are reduced and subsequently replaced by phenylamino (B1219803) groups to form 2,5-dianilinoterephthalic acid. ontosight.ai This intermediate is also known as 2,5-bis(phenylamino)terephthalic acid.

Cyclization: The 2,5-dianilinoterephthalic acid is then subjected to a ring-closure reaction to form the final quinacridone structure. wikipedia.orgontosight.ai This intramolecular condensation is typically achieved by heating the intermediate in the presence of a dehydrating agent like polyphosphoric acid (PPA). google.comchemicalbook.com The process results in the formation of the characteristic linear, fused-ring system of quinacridone, with the elimination of two molecules of water. google.com

This pathway highlights the utility of this compound in providing the core benzene (B151609) ring onto which the aniline units are assembled before the final pigment structure is formed.

| Step | Precursor | Reagents & Conditions | Product | Purpose |

| 1 | This compound | Aniline, Reducing Agent | 2,5-Dianilinoterephthalic acid | Formation of the key intermediate by attaching aniline moieties. ontosight.ai |

| 2 | 2,5-Dianilinoterephthalic acid | Polyphosphoric acid (PPA), Heat (e.g., 85-120°C) | Quinacridone | Intramolecular cyclization to form the final fused-ring pigment structure. google.comchemicalbook.com |

Utility in Emerging Advanced Materials Research (e.g., optical materials)

Beyond its role in MOFs and pigments, this compound and its derivatives are being explored for their utility in other classes of advanced materials. The presence of both electron-withdrawing nitro groups and polymerizable carboxylic acid groups makes it a valuable monomer for creating functional polymers.

Electron-Acceptor Polymers: Research has been conducted on creating a series of electron-acceptor polyesters using monomers like nitroterephthalic acid. researchgate.net These polymers, when prepared at high molecular weight, were found to be tough and soluble materials. They can be blended with electron-donor polymers to create materials with tailored mechanical, spectral, and conductive properties. researchgate.net The reduction of this compound to 2,5-diaminoterephthalic acid provides a crucial monomer for synthesizing polyamides and polyesters suitable for high-temperature applications. researchgate.netgoogle.com

Optical Materials: Derivatives of this compound have shown potential in the field of optoelectronics. For example, 2,5-bis(phenylamino)terephthalic acid, the intermediate in quinacridone synthesis, is noted for its fluorescent properties. ontosight.ai This characteristic makes it and similar derivatives candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). ontosight.ai The unique electronic structure imparted by the combination of the terephthalic acid core and the phenylamino substituents is key to this functionality. ontosight.ai Quinacridone derivatives themselves are known to exhibit intense fluorescence and high carrier mobility, properties essential for applications in OLEDs, organic solar cells, and organic field-effect transistors. wikipedia.org

| Application Area | Material Type | Derivative from this compound | Key Property/Function |

| Functional Polymers | Electron-Acceptor Polyesters | This compound (as monomer) | Electron-accepting nature for creating polymer blends with tailored conductive properties. researchgate.net |

| High-Performance Polymers | Polyamides, Polyesters | 2,5-Diaminoterephthalic acid | Monomer for high-temperature resistant polymers. researchgate.netgoogle.com |

| Optical Materials | Organic Light-Emitting Diodes (OLEDs) | 2,5-Bis(phenylamino)terephthalic acid | Fluorescence, serving as a potential emitter material. ontosight.ai |

Spectroscopic and Structural Elucidation Studies of this compound and its Key Derivatives

The meticulous examination of this compound and its derivatives through advanced analytical techniques provides profound insights into their molecular architecture, crystalline arrangements, and electronic properties. These studies are fundamental to understanding the structure-property relationships that govern their application in various scientific and technological fields.

Spectroscopic and Structural Elucidation Studies of 2,5 Dinitroterephthalic Acid and Its Key Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In aromatic compounds like 2,5-dinitroterephthalic acid, the primary chromophore is the benzene (B151609) ring, which contains a conjugated system of π-electrons. The electronic transitions observed are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. The π→π* transitions are generally high in intensity and occur at shorter wavelengths, while the n→π* transitions, involving non-bonding electrons from heteroatoms (like the oxygen in nitro and carboxyl groups), are of lower intensity and can appear at longer wavelengths.

The electronic properties of this compound are significantly influenced by the presence of two electron-withdrawing nitro (-NO₂) groups and two electron-withdrawing carboxylic acid (-COOH) groups attached to the benzene ring. These substituents modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) compared to the parent compound, terephthalic acid. Terephthalic acid itself exhibits characteristic UV absorption maxima at approximately 190 nm, 241 nm, and 285 nm. The introduction of nitro groups is known to cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system and the introduction of n→π* transitions associated with the nitro groups.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, studies on closely related compounds provide significant insights. For instance, computational and experimental studies on nitroterephthalic acid (the mononitro derivative) have been conducted, showing distinct absorption bands. researchgate.net Furthermore, the functionalization of terephthalic acid with nitro groups has been shown to successfully modify the electronic band gap of the material. acs.orgnih.gov

The key derivatives of this compound, particularly those where the nitro groups are reduced to amino (-NH₂) groups, have been studied more extensively for their fluorescent properties. These 2,5-diaminoterephthalate (DAT) derivatives are efficient fluorescent dyes. nih.gov The electronic nature of the substituents on the amino groups allows for fine-tuning of the absorption and emission wavelengths.

Detailed research findings on the spectroscopic properties of various 2,5-diaminoterephthalate derivatives highlight the influence of substituent effects on the electronic transitions. The data reveals significant shifts in absorption maxima depending on the electron-donating or electron-accepting nature of the groups attached to the nitrogen atoms.

Table 1: UV-Vis Absorption Data for 2,5-Diaminoterephthalate (DAT) Derivatives

| Compound/Derivative | Substituents on Amino Groups | Absorption Maximum (λmax) | Solvent | Reference |

|---|---|---|---|---|

| DAT Derivative 1 | -H, -Boc (tert-butyloxycarbonyl) | 408 nm | CH₂Cl₂ | beilstein-journals.org |

| DAT Derivative 2 | -H, -Benzyl | 424 nm | CH₂Cl₂ | beilstein-journals.org |

| DAT Derivative 3 | Two electron-accepting groups | 367 nm | Dichloromethane | nih.gov |

| DAT Derivative 4 | -Alkyl, -Alkyl | 451-473 nm | CH₂Cl₂ | beilstein-journals.org |

The data demonstrates that introducing electron-donating groups (like alkyls) causes a significant bathochromic shift, moving the absorption to longer wavelengths. nih.govbeilstein-journals.org Conversely, attaching electron-accepting groups results in a hypsochromic shift (a shift to shorter wavelengths). nih.gov For example, a DAT derivative with two electron-accepting groups absorbs at 367 nm, whereas a derivative with two electron-donating groups absorbs at 475 nm. nih.gov This tunability is a key feature for the application of these compounds as functional dyes and probes. The observed absorptions are attributed to intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-donating amino groups to the electron-accepting carboxyl groups and the benzene ring upon photoexcitation.

Theoretical and Computational Investigations on 2,5 Dinitroterephthalic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable approach to predict a wide range of molecular properties.

Elucidation of Electronic Structure and Reactivity Profiles

The reactivity profile of 2,5-dinitroterephthalic acid can be predicted by analyzing various DFT-derived descriptors. These descriptors help in identifying the most likely sites for electrophilic and nucleophilic attack, thus guiding the synthesis of its derivatives. This compound is a known precursor in the synthesis of other valuable chemicals, such as 2,5-diaminoterephthalic acid, which is used in the construction of Metal-Organic Frameworks (MOFs).

Calculation of Frontier Molecular Orbitals and Charge Distributions

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of molecules. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the highest energy orbital that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as a nucleophile.

LUMO: This is the lowest energy orbital that is devoid of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive. For this compound, the strong electron-withdrawing nature of the nitro groups is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, provides a color-coded representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | Low | Indicates a lower tendency to donate electrons. |

| LUMO Energy | Very Low | Suggests a high tendency to accept electrons. |

| HOMO-LUMO Gap | Small | Implies higher reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of viable reaction pathways and the identification of transition states, which are the high-energy intermediates that connect reactants and products. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For this compound, this could involve modeling its reduction to 2,5-diaminoterephthalic acid, a critical step in the synthesis of various functional materials. Such studies would help in optimizing reaction conditions to improve yield and selectivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This technique allows for the study of the time-dependent behavior of molecular systems, offering insights that are complementary to the static picture provided by DFT.

Analysis of Conformational Dynamics and Stability

While this compound has a relatively rigid aromatic core, the carboxylic acid groups can rotate. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities. By simulating the molecule's motion over time, researchers can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

Simulation of Intermolecular Interactions in Condensed Phases

In a real-world scenario, molecules of this compound interact with each other in a solid (crystal) or in a solution. MD simulations are particularly well-suited for studying these intermolecular interactions in condensed phases. By simulating a system containing many molecules, it is possible to investigate phenomena such as hydrogen bonding between the carboxylic acid groups, π-π stacking interactions between the aromatic rings, and interactions with solvent molecules. Understanding these interactions is key to predicting the material's bulk properties, such as its crystal structure, solubility, and melting point. For instance, the formation of strong hydrogen-bonded dimers is a common feature of carboxylic acids and would be a key aspect to investigate for this compound.

Prediction of Advanced Material Properties

Theoretical and computational studies are crucial in predicting the potential of molecules for advanced material applications. For this compound, its structure, featuring a π-conjugated benzene (B151609) ring functionalized with both electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, suggests intriguing electronic and optical properties.

Band Gap Engineering in Semiconductor Supramolecular Species

Band gap engineering, the process of controlling the energy gap between the valence and conduction bands of a material, is fundamental to the development of semiconductor devices. In organic and supramolecular materials, the band gap can be tuned through chemical modification.

The introduction of functional groups onto an aromatic core is a primary strategy for modifying the electronic band gap. For the parent compound, terephthalic acid, the functionalization with strong electron-withdrawing nitro groups to form this compound is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This effect generally leads to a reduction in the HOMO-LUMO gap, which is related to the material's electronic band gap. A smaller band gap is often desirable for applications in organic electronics, as it facilitates electron excitation.

In the context of supramolecular chemistry, this compound can act as a building block for larger assemblies like coordination polymers or metal-organic frameworks (MOFs). While derivatives such as 2,5-diaminoterephthalic acid and 2,5-dihydroxyterephthalic acid are more commonly used as linkers in well-known MOFs, the dinitro- derivative offers a route to electron-accepting frameworks. researchgate.net By combining this electron-accepting linker with electron-donating components, it is possible to create donor-acceptor supramolecular systems. The electronic interactions within these systems can lead to the formation of charge-transfer bands and a precisely controlled electronic band gap.

Computational studies on various organic molecules have demonstrated a clear relationship between molecular structure and the HOMO-LUMO energy gap. frontiersin.org The modification of π-spacers and acceptor units in donor-π-acceptor systems has been shown to systematically tune the band gap. frontiersin.org For example, theoretical studies on different dye molecules showed that strategic structural modifications could lower the energy gap from over 2.5 eV to approximately 2.0 eV. frontiersin.org

The table below illustrates the effect of functionalization on the band gap of related aromatic compounds.

| Compound | Functional Groups | Expected Effect on Band Gap |

| Terephthalic Acid | -COOH | Reference |

| Nitroterephthalic Acid | -COOH, -NO₂ | Reduction |

| This compound | -COOH, -NO₂ | Significant Reduction |

| 2,5-Diaminoterephthalic Acid | -COOH, -NH₂ | Modified (often increased compared to dinitro) |

| 2,5-Dihydroxyterephthalic Acid | -COOH, -OH | Modified |

This table provides a qualitative comparison based on the electronic nature of the functional groups.

Q & A

Q. What safety protocols are essential for handling this compound in aerobic oxidation studies?

- Methodological Answer :

- Ventilation : Use fume hoods rated for nitro compound volatility (TLV-TWA <1 ppm).

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields.

- Waste Management : Neutralize acidic residues with NaHCO₃ before disposal. Monitor for exothermic reactions during quenching .

Q. How can in situ spectroscopic methods (e.g., Raman) monitor nitro-group stability under catalytic conditions?

- Methodological Answer : Fiber-optic Raman probes integrated into reactor systems track NO₂ symmetric stretch (~1340 cm⁻¹) in real time. Calibrate using known concentrations of this compound in DMF. Multivariate analysis (e.g., PLS regression) correlates spectral changes with degradation kinetics. Compare with offline GC-MS to validate decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.